An In-Depth Technical Guide to the Basic Properties of 2-Amino-3-methyl-9H-pyrido[2,3-b]indole (MeA-α-C)
An In-Depth Technical Guide to the Basic Properties of 2-Amino-3-methyl-9H-pyrido[2,3-b]indole (MeA-α-C)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-3-methyl-9H-pyrido[2,3-b]indole, commonly known as MeA-α-C, is a heterocyclic amine that has garnered significant attention within the scientific community, primarily due to its formation during the pyrolysis of proteins and its presence in cooked foods and tobacco smoke.[1] As a compound with established mutagenic and carcinogenic properties, a thorough understanding of its fundamental chemical and physical characteristics is paramount for researchers in toxicology, drug metabolism, and oncology.[1] This guide provides a consolidated overview of the core basic properties of MeA-α-C, offering a foundational resource for professionals engaged in its study.
Introduction: The α-Carboline Scaffold
MeA-α-C belongs to the α-carboline class of compounds, which are characterized by a pyrido[2,3-b]indole ring system.[2] This tricyclic structure, consisting of a pyridine ring fused to an indole moiety, is a key pharmacophore in numerous biologically active molecules. The presence of both electron-rich (indole) and electron-deficient (pyridine) aromatic rings, along with the exocyclic amino group and a methyl substituent in MeA-α-C, imparts a unique combination of chemical properties that are central to its biological activity and metabolic fate. A comprehensive review of α-carboline alkaloids highlights their diverse biological activities and importance in medicinal chemistry.[2]
Physicochemical Properties
A precise understanding of the physicochemical properties of MeA-α-C is essential for designing and interpreting toxicological and pharmacological studies. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.
Molecular Structure and Identity
The structural identity of MeA-α-C is well-established and key identifiers are summarized in the table below.
| Property | Value | Source |
| Chemical Name | 2-Amino-3-methyl-9H-pyrido[2,3-b]indole | [3] |
| Synonyms | MeA-α-C, Me-amino-α-carboline, Glob-P-1 | [1] |
| CAS Number | 68006-83-7 | [1] |
| Molecular Formula | C₁₂H₁₁N₃ | [3] |
| Molecular Weight | 197.24 g/mol | [3] |
| Canonical SMILES | CC1=CC2=C(NC3=CC=CC=C32)N=C1N | [3] |
| InChI Key | IVLCGFRPPGNALI-UHFFFAOYSA-N | [3] |
Physical State and Solubility
MeA-α-C is a solid at room temperature. Its solubility is a critical parameter for in vitro and in vivo studies. While detailed quantitative solubility data in a wide range of solvents is not extensively published, it is known to be soluble in methanol and dimethyl sulfoxide (DMSO).[4] The deuterated form, 2-Amino-3-methyl-9H-pyrido[2,3-b]indole-d3, is described as neat, implying it is a pure substance, and is noted to be hygroscopic.[5]
Melting Point
The melting point of MeA-α-C has been reported to be in the range of 236–238 °C .[4] This relatively high melting point is indicative of a stable crystalline lattice structure.
Spectroscopic and Analytical Characterization
The structural elucidation of MeA-α-C and its metabolites relies heavily on modern spectroscopic techniques.
Mass Spectrometry
High-resolution mass spectrometry has been instrumental in confirming the molecular weight and elemental composition of MeA-α-C.[6] The metabolism of MeA-α-C has been investigated using HPLC-MS, which has allowed for the separation and characterization of its various detoxified and activated metabolites.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
UV-Vis and Fluorescence Spectroscopy
The UV-Vis absorption and fluorescence properties of α-carbolines are influenced by the electronic nature of the fused aromatic system. The metabolism of A-α-C has been studied using UV and fluorescence spectral analyses to characterize its metabolites.[8] The adsorbed A-α-C can be eluted with ammoniacal methanol and quantified by its adsorption spectrum.[6] The fluorescence of various pyridoindole derivatives has been a subject of study, indicating that MeA-α-C likely possesses interesting photophysical properties.
Chemical Reactivity and Basic Properties
The chemical reactivity of MeA-α-C is dictated by the interplay of its functional groups and the aromatic scaffold.
Basicity and pKa
The basicity of MeA-α-C is a crucial property influencing its ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and interaction with biological macromolecules. The pyrido[2,3-b]indole ring system contains multiple nitrogen atoms, with the exocyclic amino group and the pyridine nitrogen being the most likely sites of protonation.
The basicity of the amino group is expected to be influenced by the electron-donating methyl group at the adjacent position, potentially making MeA-α-C slightly more basic than A-α-C. The pyridine nitrogen's basicity is generally lower than that of aliphatic amines due to the sp² hybridization of the nitrogen and the delocalization of its lone pair within the aromatic system.
Metabolic Activation and Reactivity
The most significant aspect of MeA-α-C's reactivity is its metabolic activation to genotoxic species. This process is primarily mediated by cytochrome P450 enzymes, particularly CYP1A2.[7][8] The initial step involves N-hydroxylation of the exocyclic amino group to form N-hydroxy-MeA-α-C.[7] This intermediate can be further activated, for example, by O-acetylation, to form a highly reactive nitrenium ion that readily forms covalent adducts with DNA, leading to mutations and initiating carcinogenesis.[6]
The in vitro metabolism of MeA-α-C in human and rat hepatic microsomes has been shown to produce several detoxified and activated metabolites.[7] Besides N-hydroxylation, ring hydroxylation at various positions of the α-carboline nucleus is a major detoxification pathway.[8]
Experimental Protocols: Foundational Methodologies
The characterization of MeA-α-C relies on established analytical and physical chemistry protocols. Below are generalized, step-by-step methodologies that form the basis for determining key basic properties.
Protocol for Determination of Aqueous Solubility
This protocol provides a general framework for assessing the solubility of MeA-α-C in an aqueous medium.
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Preparation of Standard Solutions: Accurately weigh a known amount of MeA-α-C and dissolve it in a suitable organic solvent (e.g., DMSO) to prepare a concentrated stock solution.
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Calibration Curve: Prepare a series of dilutions from the stock solution in the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).
-
Analysis: Analyze the standard solutions using a validated analytical method, such as HPLC-UV or LC-MS, to generate a calibration curve of concentration versus instrument response.
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Equilibrium Solubility Measurement: Add an excess amount of solid MeA-α-C to a known volume of the aqueous buffer in a sealed vial.
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Equilibration: Agitate the suspension at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Sample Preparation: Centrifuge or filter the suspension to remove undissolved solid.
-
Quantification: Dilute an aliquot of the clear supernatant and analyze it using the same analytical method as for the calibration curve.
-
Calculation: Determine the concentration of MeA-α-C in the supernatant from the calibration curve. This concentration represents the aqueous solubility at the specified temperature and pH.
Protocol for pKa Determination via UV-Vis Spectrophotometry
This method leverages the change in the UV-Vis absorption spectrum of MeA-α-C upon protonation or deprotonation.
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with accurately known pH values spanning a range that brackets the expected pKa of MeA-α-C.
-
Stock Solution: Prepare a concentrated stock solution of MeA-α-C in a suitable solvent (e.g., methanol or DMSO).
-
Sample Preparation: Add a small, constant volume of the MeA-α-C stock solution to a constant volume of each buffer solution. The final concentration of MeA-α-C should be low enough to ensure it remains fully dissolved.
-
UV-Vis Measurement: Record the UV-Vis absorption spectrum of each solution over an appropriate wavelength range.
-
Data Analysis: Identify wavelengths where the absorbance of the protonated and deprotonated forms of MeA-α-C differ significantly.
-
pKa Calculation: Plot the absorbance at a selected wavelength against the pH of the buffer solutions. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at the inflection point of the curve.
Conclusion
2-Amino-3-methyl-9H-pyrido[2,3-b]indole is a compound of significant toxicological interest. Its basic properties, including its molecular structure, physicochemical characteristics, and chemical reactivity, are fundamental to understanding its biological effects. This guide has synthesized available information to provide a comprehensive overview for researchers. Further experimental determination of its pKa and detailed spectroscopic analyses will be invaluable in refining our understanding of this important heterocyclic amine and its role in human health.
References
-
PubChem. 2-Amino-3-methyl-9H-pyrido(2,3-b)indole. National Center for Biotechnology Information. [Link]
-
PubChem. 2-Amino-9H-pyrido(2,3-b)indole. National Center for Biotechnology Information. [Link]
-
Inchem.org. MeA-alpha-C (2-Amino-3-methyl-9H-pyrido[2,3-b]indole) (IARC Summary & Evaluation, Volume 40, 1986). [Link]
-
Haz-Map. 2-Amino-9H-pyrido(2,3-b)indole. [Link]
-
ResearchGate. Metabolism of the Tobacco Carcinogen 2-Amino-9 H -pyrido[2,3- b ]indole (AαC) in Primary Human Hepatocytes. [Link]
-
Inchem.org. A-alpha-C (2-Amino-9H-Pyrido[2,3-b]Indole) (IARC Summary & Evaluation, Volume 40, 1986). [Link]
-
PubMed Central. Comprehensive review of α-carboline alkaloids: Natural products, updated synthesis, and biological activities. [Link]
-
PubMed. Metabolism of 2-amino-alpha-carboline. A food-borne heterocyclic amine mutagen and carcinogen by human and rodent liver microsomes and by human cytochrome P4501A2. [Link]
-
ACS Publications. Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan. [Link]
-
Pearson+. α-Amino acids can be prepared by treating an aldehyde with ammoni... [Link]
-
PubMed. In vitro metabolism of two heterocyclic amines, 2-amino-9H-pyrido[2,3-b]indole (A(alpha)C... [Link]
-
Haz-Map. 2-Amino-9H-pyrido(2,3-b)indole. [Link]
-
Beilstein Journals. Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products. [Link]
-
MDPI. New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. [Link]
-
Wikipedia. 2-Amino-3-methyl-9H-pyrido(2,3-b)indol. [Link]
Sources
- 1. MeA-alpha-C (2-Amino-3-methyl-9H-pyrido[2,3-b]indole) (IARC Summary & Evaluation, Volume 40, 1986) [inchem.org]
- 2. Comprehensive review of α-carboline alkaloids: Natural products, updated synthesis, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Amino-3-methyl-9H-pyrido(2,3-b)indole | C12H11N3 | CID 62244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Amino-3-methyl-9H-pyrido[2,3-b]indole-d3 | CymitQuimica [cymitquimica.com]
- 5. 2-Amino-9H-pyrido(2,3-b)indole | C11H9N3 | CID 62805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. In vitro metabolism of two heterocyclic amines, 2-amino-9H-pyrido[2,3-b]indole (A(alpha)C) and 2-amino-3-methyl-9H-pyridol2,3-b]indole (MeA(alpha)C) in human and rat hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism of 2-amino-alpha-carboline. A food-borne heterocyclic amine mutagen and carcinogen by human and rodent liver microsomes and by human cytochrome P4501A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BJOC - Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products [beilstein-journals.org]
